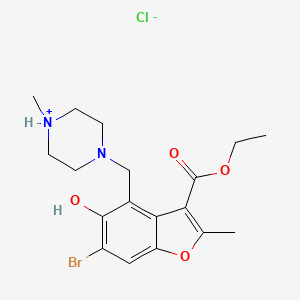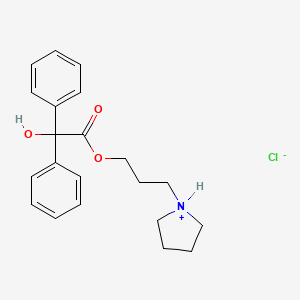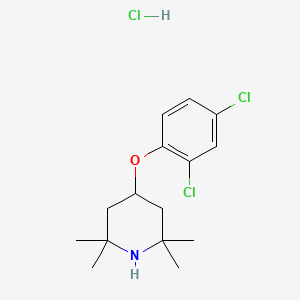
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group attached to a tetramethylpiperidine ring, which is further stabilized by a hydrochloride group. The dichlorophenoxy group is known for its herbicidal properties, while the tetramethylpiperidine ring provides stability and enhances the compound’s overall reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group is known to disrupt cellular processes by interfering with the function of key enzymes, leading to the inhibition of cell growth and proliferation. The tetramethylpiperidine ring enhances the compound’s stability and facilitates its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional properties.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom, leading to different reactivity and applications.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative with distinct solubility and reactivity characteristics.
Uniqueness
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride stands out due to its unique combination of a dichlorophenoxy group and a tetramethylpiperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
871983-65-2 |
|---|---|
Molecular Formula |
C15H22Cl3NO |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-14(2)8-11(9-15(3,4)18-14)19-13-6-5-10(16)7-12(13)17;/h5-7,11,18H,8-9H2,1-4H3;1H |
InChI Key |
LUJCZHIYJLZSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Cl)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
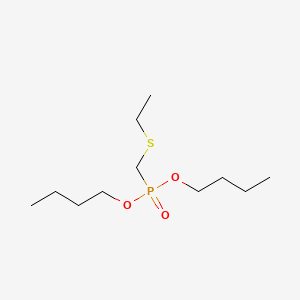
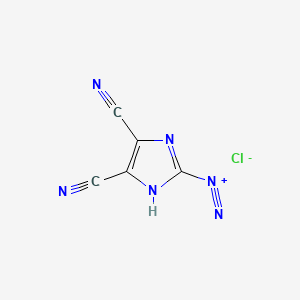
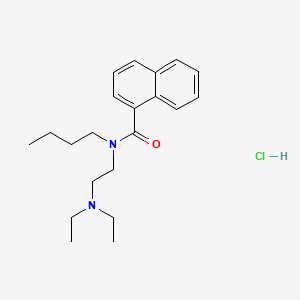
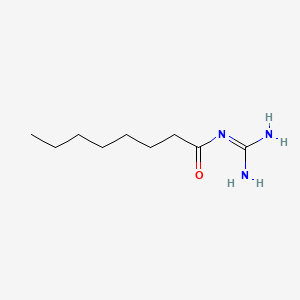
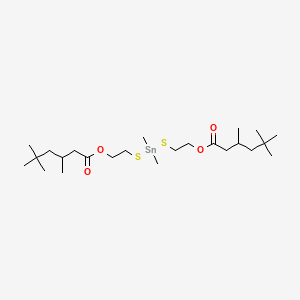
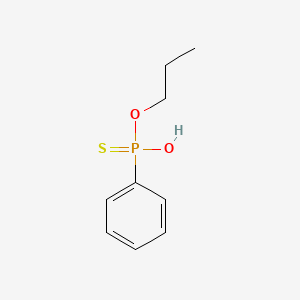
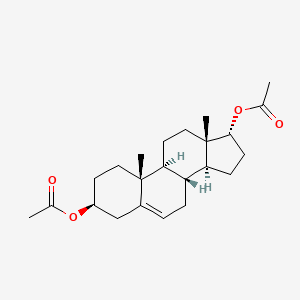
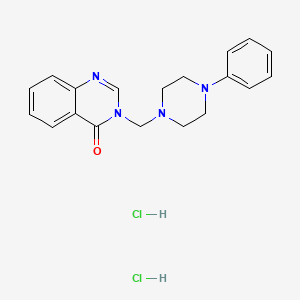
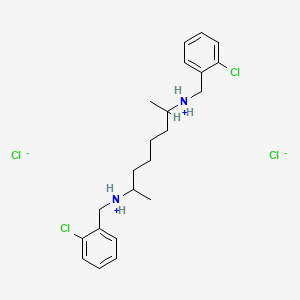
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
